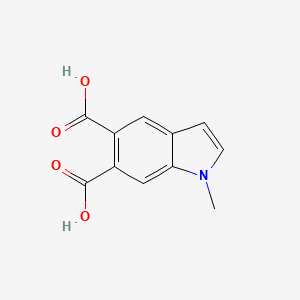

1H-Indole-5,6-dicarboxylic acid, 1-methyl-

Description

1H-Indole-5,6-dicarboxylic acid, 1-methyl- (hypothetical structure inferred from nomenclature) is an indole derivative featuring a methyl group at the 1-position and dicarboxylic acid substituents at the 5- and 6-positions of the indole ring. The methyl group at the 1-position likely increases lipophilicity and steric hindrance, influencing solubility and reactivity.

Properties

CAS No. |

88330-43-2 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

1-methylindole-5,6-dicarboxylic acid |

InChI |

InChI=1S/C11H9NO4/c1-12-3-2-6-4-7(10(13)14)8(11(15)16)5-9(6)12/h2-5H,1H3,(H,13,14)(H,15,16) |

InChI Key |

SZGMVGFCVVQIGU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with commercially available indole derivatives such as indole-5-carboxylic acid or indole-6-carboxylic acid. These can be further functionalized to introduce the second carboxyl group.

Carboxylation at C5 and C6:

Methods include electrophilic substitution or directed lithiation followed by carboxylation. For example, 5-nitroindole derivatives can be converted to 5,6-dicarboxylic acids via nitration, reduction, and subsequent oxidation steps.Esterification as an intermediate step:

Carboxylic acids are often converted to methyl esters to facilitate further reactions and purification. Esterification is typically performed by refluxing the indole carboxylic acid in methanol with catalytic sulfuric acid.

Methylation of Indole Nitrogen (N1)

Methylation is commonly achieved by treating the indole carboxylic acid or ester with methyl iodide in the presence of a strong base such as sodium hydride in an aprotic solvent like N,N-dimethylformamide (DMF).

This method yields the N1-methylated indole carboxylic acid derivatives with high efficiency (yields around 84% reported for similar compounds).

Conversion to Dicarboxylic Acid

If starting from mono-carboxylic acid derivatives, the second carboxyl group can be introduced by oxidation or carboxylation reactions. For example, selective bromination at C6 followed by lithiation and carbonation can yield the 5,6-dicarboxylic acid framework.

Purification and Characterization

Purification:

Recrystallization from water or organic solvents, chromatography (silica gel column chromatography with ethyl acetate/hexane mixtures), and salt formation (e.g., oxalate salts) are used to achieve high purity (>99.5% by HPLC).Characterization:

NMR, mass spectrometry, and HPLC are standard analytical techniques to confirm structure and purity.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

The use of sodium hydride in DMF is critical for efficient N1-methylation, providing a strong base environment to deprotonate the indole nitrogen without affecting carboxyl groups.

Esterification prior to methylation improves solubility and reaction control, facilitating higher yields and easier purification.

The introduction of the second carboxyl group at C6 can be achieved via bromination followed by palladium-catalyzed coupling or lithiation/carboxylation, but these steps require careful optimization to avoid side reactions.

Purity of intermediates, especially salts like oxalate salts, can be enhanced by recrystallization from water with controlled volume ratios, improving downstream reaction efficiency.

Catalysts such as Pd(Ac)2 and ligands like tri-o-tolylphosphine are used in related indole functionalization reactions, indicating potential applicability in complex modifications of the indole core.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-5,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

Reduction: Reduced derivatives with alcohol or amine groups.

Substitution: Substituted indole derivatives with nitro, halogen, or other functional groups.

Scientific Research Applications

1-Methyl-1H-indole-5,6-dicarboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Electronic and Steric Effects

- The 1-methyl group in indole derivatives reduces ring basicity and enhances steric hindrance compared to unmethylated analogs. For example, 1-methyl-1H-indole-6-carboxylic acid exhibits altered electronic properties due to the electron-donating methyl group .

- In contrast, 1H-1,3-Benzimidazole-5,6-dicarboxylic acid has a fused benzimidazole core, increasing aromaticity and stability in metal coordination (e.g., Ag(I) complexes) .

Solubility and Reactivity

- Dicarboxylic acids like meconic acid and 4-oxopiperidine-2,6-dicarboxylic acid exhibit high solubility in water and polar solvents due to their hydrophilic groups . The indole-based dicarboxylic acid may have lower solubility due to the hydrophobic indole ring.

- The anhydride of bicyclo[2.2.1]-hept-2-en-5,6-dicarboxylic acid () shows reactivity in polymer synthesis, whereas indole derivatives are more suited for bioapplications .

Biological and Pharmacological Potential Indole derivatives are known for antimicrobial and anti-inflammatory activities. For example, 1-methyl-1H-indole-5,6-diol (CAS 4821-00-5) is a bioactive diol with antioxidant properties .

Coordination Chemistry

- Benzimidazole dicarboxylic acids form stable coordination polymers with metals like silver, attributed to their rigid planar structure and dual carboxylate groups . The indole analog may exhibit weaker coordination due to reduced aromatic stability compared to benzimidazoles.

Research Findings and Gaps

- Synthetic Challenges : The synthesis of 1H-Indole-5,6-dicarboxylic acid derivatives may require regioselective carboxylation, a process complicated by the indole ring’s sensitivity to harsh conditions.

- Unanswered Questions : The exact solubility, pKa values, and in vivo efficacy of the target compound remain unstudied. Comparative studies with 1H-1,3-benzimidazole-5,6-dicarboxylic acid could clarify the impact of aromatic system differences .

Biological Activity

1H-Indole-5,6-dicarboxylic acid, 1-methyl- (CAS Number: 88330-43-2) is a derivative of indole characterized by two carboxylic acid groups at the 5 and 6 positions of the indole ring, along with a methyl group attached to the nitrogen atom. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of 1H-Indole-5,6-dicarboxylic acid, 1-methyl- is C₉H₇NO₄. The presence of dual carboxylic acid groups enhances its reactivity and potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 179.15 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of 1H-Indole-5,6-dicarboxylic acid, 1-methyl- is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation or microbial growth, leading to potential therapeutic effects against various diseases.

Antimicrobial Properties

Research indicates that indole derivatives exhibit significant antimicrobial activity. Specifically, 1H-Indole-5,6-dicarboxylic acid, 1-methyl- has been studied for its potential effectiveness against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For example, it may affect signaling pathways related to cell survival and proliferation.

Antiviral Activity

Additionally, there is evidence suggesting that this compound possesses antiviral properties. It could potentially inhibit viral replication by targeting specific viral enzymes or receptors involved in the infection process .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives, including 1H-Indole-5,6-dicarboxylic acid, 1-methyl-. The results indicated a significant reduction in microbial growth at concentrations as low as 100 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that treatment with 1H-Indole-5,6-dicarboxylic acid, 1-methyl- at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in the viability of human cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis as evidenced by increased caspase activity .

Case Study 3: Antiviral Effects

Research on the antiviral effects revealed that this compound inhibited the replication of certain viruses in cultured cells. The effective concentration was determined to be around 50 µM for significant inhibition of viral load .

Comparison with Similar Compounds

The biological activity of 1H-Indole-5,6-dicarboxylic acid, 1-methyl- can be compared with other indole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylindole | Methyl group at nitrogen | Simpler structure; less functional groups |

| Indole-3-carboxylic acid | Carboxylic acid at position 3 | Different position for carboxyl group |

| 5-Bromo-1-methylindole | Bromine substitution at position 5 | Halogenated derivative; alters reactivity |

| Indole-2-carboxylic acid | Carboxylic acid at position 2 | Different position affects biological activity |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-methyl-1H-indole-5,6-dicarboxylic acid?

Answer:

The synthesis of 1-methyl-1H-indole derivatives typically involves condensation reactions under reflux conditions. For example, analogous indole-carboxylic acid derivatives are synthesized by refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid, using sodium acetate as a catalyst. The product is purified via recrystallization from a DMF/acetic acid mixture . For 1-methyl-1H-indole-5,6-dicarboxylic acid, similar protocols may apply, with modifications to optimize substituent positioning and carboxylation steps. Key considerations include reaction time, temperature, and stoichiometric ratios to minimize side products like decarboxylated byproducts.

Basic: How is the molecular structure of 1-methyl-1H-indole-5,6-dicarboxylic acid validated experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related compounds like silver(I) complexes of benzimidazole-dicarboxylic acids, SC-XRD confirmed monoclinic crystal systems (space group C2/c) and hydrogen-bonding networks critical for stability . Complementary techniques include IR spectroscopy to confirm carboxylate stretches (~1700 cm⁻¹ for C=O) and NMR to verify methyl group integration and aromatic proton environments. Mass spectrometry further validates molecular weight .

Advanced: What coordination chemistry applications exist for 1-methyl-1H-indole-5,6-dicarboxylic acid?

Answer:

Dicarboxylic acid derivatives are versatile ligands in coordination polymers and metal-organic frameworks (MOFs). For instance, pyridine-2,6-dicarboxylic acid forms stable complexes with transition metals (e.g., Cu, Zn) for applications in adsorption and catalysis . By analogy, 1-methyl-1H-indole-5,6-dicarboxylic acid could act as a chelating ligand, with its carboxylate groups binding metals in η² or bridging modes. Experimental design should include pH control to deprotonate carboxyl groups and solvent choice (e.g., DMF/water mixtures) to facilitate crystallization .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization of metal complexes?

Answer:

Discrepancies between theoretical and observed data (e.g., unexpected NMR shifts or IR bands) require systematic validation:

Repetition under controlled conditions to rule out experimental artifacts.

SC-XRD analysis to unambiguously assign bonding modes .

Computational modeling (DFT calculations) to predict spectroscopic signatures and compare with empirical data.

Multi-technique corroboration (e.g., EPR for paramagnetic species, TGA for stability). For example, contradictions in Ag(I) complex structures were resolved via SC-XRD, revealing hydrogen-bonding distortions .

Advanced: What potential applications in material science exist for this compound?

Answer:

Dicarboxylic acid derivatives are pivotal in designing functional materials. Pyridine-2,6-dicarboxylic acid-based MOFs exhibit applications in gas storage and luminescence . For 1-methyl-1H-indole-5,6-dicarboxylic acid, potential uses include:

- Biodegradable polymers : Analogous to 2-pyrone-4,6-dicarboxylic acid (PDC), which is incorporated into polyesters .

- Sensor development : Luminescent lanthanide complexes for ion detection, leveraging the indole aromatic system’s π-conjugation.

- Catalysis : Asymmetric synthesis via chiral metal complexes, requiring enantiomeric purity in ligand synthesis .

Advanced: How can computational modeling enhance the study of this compound’s reactivity?

Answer:

Density Functional Theory (DFT) can predict:

- Electronic structure : Frontier molecular orbitals to assess redox activity.

- Reaction pathways : Energy profiles for carboxylation or methylation steps.

- Non-covalent interactions : π-π stacking or hydrogen-bonding tendencies in crystal packing. For example, DFT studies on pyridine-dicarboxylic acid complexes explained their stability and adsorption properties . Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-311+G(d,p)) tailored for organic systems.

Basic: What purification methods are effective for isolating 1-methyl-1H-indole-5,6-dicarboxylic acid?

Answer:

Recrystallization is widely used. For similar indole derivatives, a DMF/acetic acid mixture achieves high-purity crystals by selectively dissolving impurities . Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may separate carboxylated isomers. For metal complexes, fractional crystallization in aqueous/organic solvents (e.g., water/ethanol) is effective .

Advanced: What mechanistic insights guide the optimization of synthetic routes for this compound?

Answer:

Mechanistic studies focus on:

- Carboxylation regioselectivity : Steric and electronic effects directing carboxyl groups to C5/C6 positions.

- Acid catalysis : Protonation of intermediates to stabilize transition states.

- Byproduct analysis : Decarboxylation under prolonged heating, mitigated by shorter reflux times . Kinetic studies (e.g., in situ IR monitoring) and isotopic labeling (¹³C) can elucidate pathways. For example, optimizing Ag(I) complex synthesis required precise stoichiometry to avoid ligand scrambling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.